2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic compound It is characterized by the presence of a chloro-fluorophenyl group attached to a methoxy group, which is further connected to a dihydroisoindole-dione structure
Mechanism of Action
Target of Action
It is known that indole derivatives, which include isoindole-1,3-dione compounds, bind with high affinity to multiple receptors . This suggests that 2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione may also interact with multiple targets.
Mode of Action
Indole derivatives are known to possess various biological activities, suggesting that they interact with their targets in a way that modulates these activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have multiple molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluoroaniline and phthalic anhydride.
Formation of Isoindole-Dione: Phthalic anhydride reacts with 2-chloro-4-fluoroaniline in the presence of a dehydrating agent like acetic anhydride to form the isoindole-dione core.
Methoxylation: The isoindole-dione intermediate is then treated with methanol and a base such as sodium methoxide to introduce the methoxy group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Derivatives with different substituents on the phenyl ring.
Oxidation: Oxidized forms of the isoindole-dione core.
Reduction: Reduced forms of the isoindole-dione core.
Hydrolysis: Hydroxyl derivatives of the original compound.
Scientific Research Applications
2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
2-[(2-chloro-4-fluorophenyl)methoxy]-1H-isoindole-1,3-dione: Lacks the dihydro component, leading to different chemical properties.
2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-pyrrole-1,3-dione: Contains a pyrrole ring instead of an isoindole ring.
Uniqueness
2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO3/c16-13-7-10(17)6-5-9(13)8-21-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCMOFWUTOIBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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